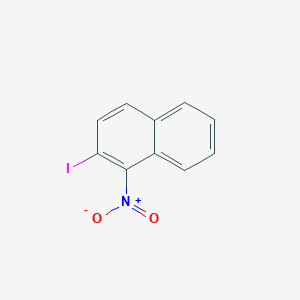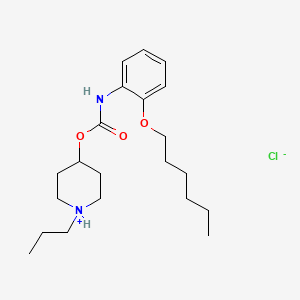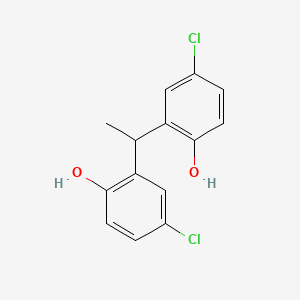![molecular formula C18H24N4O4 B14165495 methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring through various functionalization reactions.
Attachment of the Piperazinyl Group: The piperazinyl group is attached to the core structure via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester can be compared with other similar compounds, such as :
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in biological activity and therapeutic potential.
Pyrrolopyrimidine Compounds: These compounds have a similar pyrrolo core but with a pyrimidine ring, showing different biological activities and applications.
Pyrazolopyridine Derivatives: These compounds have a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester lies in its specific functional groups and their arrangement, which contribute to its potent FGFR inhibitory activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H24N4O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)26-17(24)22-9-7-21(8-10-22)14-12-5-6-19-15(12)20-11-13(14)16(23)25-4/h5-6,11H,7-10H2,1-4H3,(H,19,20) |
Clave InChI |
NTQUOFOANXXUFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)

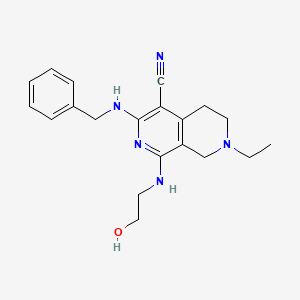
![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
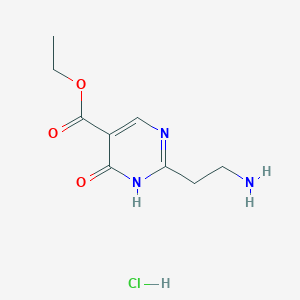
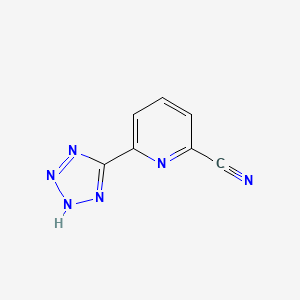
methyl]cyclopentanol](/img/structure/B14165457.png)
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
